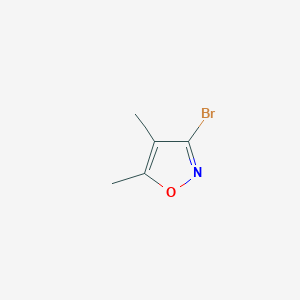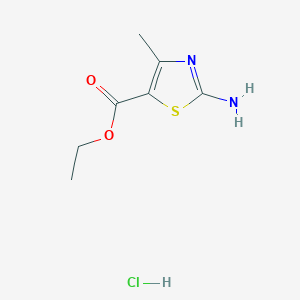
2-Methyl-3-nitropyridine hydrochloride
Übersicht
Beschreibung
2-Methyl-3-nitropyridine hydrochloride is a chemical compound with the CAS Number: 63585-69-3 . It is a white to yellow powder or crystals . The molecular weight of this compound is 174.59 .
Synthesis Analysis
The synthesis of 2-Methyl-3-nitropyridine involves reactions with various aromatic aldehydes, leading to corresponding 2-styrylpyridines under mild conditions . Both 2-methyl- and 2-styryl-3-nitropyridines readily react with thiolate-anions and give substitution products in good yields . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .
Molecular Structure Analysis
The molecular formula of 2-Methyl-3-nitropyridine hydrochloride is C6H7ClN2O2 . The average mass is 174.585 Da and the monoisotopic mass is 174.019608 Da .
Chemical Reactions Analysis
2-Methyl-3-nitropyridine and its derivatives are known to undergo nucleophilic aromatic substitution (SNAr) reactions . This reaction generally requires a number of conjugated electron-withdrawing groups .
Physical And Chemical Properties Analysis
2-Methyl-3-nitropyridine hydrochloride is a white to yellow powder or crystals .
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy and Molecular Analysis
2-Methyl-3-nitropyridine hydrochloride and its derivatives are subjects of extensive research in the field of vibrational spectroscopy and molecular structure analysis. Studies involving density functional theory (DFT) and spectroscopic methods like FT-IR and FT-Raman have been pivotal in understanding the molecular configuration, vibrational characteristics, and electronic behavior of these compounds. For instance, research on 3-hydroxy-6-methyl-2-nitropyridine, a closely related compound, has unveiled insights into its molecular stability, bond strength, and electronic properties through natural bond orbital (NBO) analysis and molecular electrostatic potential (ESP) mapping. These investigations not only elucidate the structural and electronic nuances of the molecule but also provide a foundation for further chemical and pharmaceutical applications (Karnan, Balachandran, & Murugan, 2012).
Conformational Stability and Chemical Reactivity
Analytical methods, especially those based on DFT, have shed light on the conformational stability and chemical reactivity of nitropyridine derivatives. By employing advanced computational techniques, researchers have been able to predict and analyze the conformational behaviors, molecular interactions, and vibrational spectra of these molecules. This level of detail contributes significantly to our understanding of the intrinsic properties of the compounds, facilitating their application in various scientific fields. Such studies underscore the importance of theoretical simulations in complementing experimental findings, enabling a comprehensive understanding of molecular dynamics and reactivity (Balachandran, Lakshmi, & Janaki, 2012).
Chemical Synthesis and Modification
Research into the chemical synthesis and modification of nitropyridine compounds, including 2-methyl-3-nitropyridine hydrochloride, highlights their potential in creating novel chemical entities with desirable properties. For example, oxidative methylamination and other synthetic strategies have been explored to introduce or modify functional groups within the nitropyridine framework. These synthetic modifications not only enhance our understanding of the chemical behavior of these compounds but also open up new avenues for their application in material science, pharmaceuticals, and catalysis (Szpakiewicz & Wolniak, 1999).
Electronic and Optical Properties
The electronic and optical properties of nitropyridine derivatives, as revealed through quantum chemical studies and spectroscopic analyses, underscore their potential in electronic and photonic applications. Detailed investigations into the electronic structure, charge distribution, and optical behavior of these molecules pave the way for their use in the development of molecular electronics, sensors, and other advanced materials. By understanding the molecular orbitals, electron density distributions, and electrostatic potentials, researchers can tailor these compounds for specific applications in nanotechnology and electronic devices (Sivaprakash, Prakash, Mohan, & Jose, 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-3-nitropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c1-5-6(8(9)10)3-2-4-7-5;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRKGYBGDBXGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376461 | |
| Record name | 2-methyl-3-nitropyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitropyridine hydrochloride | |
CAS RN |
63585-69-3 | |
| Record name | 2-methyl-3-nitropyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















